molecular formula C19H21N5O2 B2684562 N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-39-1

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2684562
CAS No.: 483993-39-1
M. Wt: 351.41
InChI Key: HQFKHCPNNQLYMT-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a tetrazole ring and aromatic substituents. The tetrazole moiety (2H-1,2,3,4-tetrazol-5-yl) is a critical pharmacophore known for its role in angiotensin II receptor blockers (ARBs) like valsartan and olmesartan . The 4-ethylphenyl and 3-methoxyphenyl groups influence electronic properties, solubility, and receptor binding.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)20-19(25)17(18-21-23-24-22-18)12-14-5-4-6-16(11-14)26-2/h4-11,17H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKHCPNNQLYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common method is the reaction of 4-ethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate can then undergo a cycloaddition reaction with sodium azide to form the tetrazole ring. Finally, the resulting compound is acylated with propanoyl chloride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide.

    Reduction: Formation of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamine.

    Substitution: Formation of N-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its tetrazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 4-ethylphenyl, 3-methoxyphenyl C₁₉H₂₁N₅O₂* ~363.4 Tetrazole core; ARB-like potential
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-ethoxyphenyl, 4-methoxyphenyl C₁₉H₂₁N₅O₃ 367.409 Ethoxy group increases hydrophobicity
3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2,3-dimethoxyphenyl, 4-methoxyphenyl C₁₉H₂₀N₅O₄* ~406.4 Multiple methoxy groups; enhanced steric effects
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-ethylphenyl, 3-methylphenyl C₁₉H₂₁N₅O 335.4 Methyl/ethyl substituents; lower polarity

*Estimated based on substituent analysis.

Key Observations:

inductive). The ethyl group in the target compound (4-position) vs. 2-ethyl in impacts steric hindrance and receptor binding .

Functional Groups :

  • Ethoxy groups (e.g., ) increase hydrophobicity compared to ethyl, affecting solubility and membrane permeability.
  • Dimethoxy substitutions () introduce steric bulk, which may reduce binding affinity but improve metabolic stability.

Molecular Weight and Polarity :

  • The target compound (~363.4 g/mol) is intermediate in size, balancing bioavailability and receptor interaction.
  • Lower molecular weight in (335.4 g/mol) correlates with reduced H-bond acceptors, favoring lipophilicity .
Pharmacological Potential:
  • The tetrazole ring is a hallmark of ARBs (e.g., olmesartan and valsartan), which inhibit angiotensin II receptors . The target compound ’s tetrazole moiety suggests similar mechanisms, though substituent variations may modulate potency or selectivity.
  • Ethyl and methoxy groups influence logP values, affecting absorption and distribution. For instance, the 3-methoxy group in the target compound may enhance solubility compared to 4-methoxy analogs .

Biological Activity

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest in pharmacological research due to its complex structure and potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O2. The compound features a tetrazole ring, which is known for its role in increasing the bioactivity of pharmaceutical agents. The presence of ethyl and methoxy groups contributes to its lipophilicity and potential receptor interactions.

Research indicates that the tetrazole moiety in this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or agonist at specific GPCRs, influencing signaling pathways related to pain modulation and inflammation.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines. For instance, analogues with similar structures showed IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary tests indicated that related compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl rings was correlated with increased activity .

Case Study 1: Anticancer Activity

A study published in 2021 investigated a series of tetrazole derivatives for their anticancer properties. Among these derivatives, one closely related to this compound demonstrated selective cytotoxicity against A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma) cell lines. The study highlighted the importance of substituents on the phenyl rings for enhancing biological activity .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of tetrazole compounds with specific enzymes involved in cancer metabolism. The study utilized molecular docking simulations to predict binding affinities and interactions with target proteins. Results indicated that modifications in the structure could lead to increased binding efficiency and selectivity towards cancerous cells .

Summary of Findings

The biological activity of this compound is characterized by:

Activity Type Mechanism Findings
AnticancerInhibition of cell proliferationIC50 values lower than doxorubicin in certain cell lines
AntimicrobialBacterial inhibitionSignificant effects against Gram-positive and negative bacteria
Enzyme inhibitionInteraction with metabolic enzymesEnhanced binding predicted through molecular docking

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